molecular formula C9H5BrO3 B11871956 3-Bromo-7-hydroxy-2H-chromen-2-one CAS No. 146900-52-9

3-Bromo-7-hydroxy-2H-chromen-2-one

Cat. No.: B11871956
CAS No.: 146900-52-9
M. Wt: 241.04 g/mol
InChI Key: KTJJENNDBOOPSS-UHFFFAOYSA-N
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Description

3-Bromo-7-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. The addition of a bromine atom at the 3-position and a hydroxyl group at the 7-position of the chromen-2-one ring enhances its chemical reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-hydroxy-2H-chromen-2-one typically involves the bromination of 7-hydroxy-2H-chromen-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-hydroxy-2H-chromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial effects. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-hydroxy-2H-chromen-2-one is unique due to the presence of both the bromine atom and the hydroxyl group, which confer enhanced reactivity and a broader spectrum of biological activities compared to its analogs .

Properties

CAS No.

146900-52-9

Molecular Formula

C9H5BrO3

Molecular Weight

241.04 g/mol

IUPAC Name

3-bromo-7-hydroxychromen-2-one

InChI

InChI=1S/C9H5BrO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H

InChI Key

KTJJENNDBOOPSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)Br

Origin of Product

United States

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